molecular formula C18H16ClN3O2S B4082546 N-(4-chlorophenyl)-2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetamide

N-(4-chlorophenyl)-2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetamide

Numéro de catalogue: B4082546
Poids moléculaire: 373.9 g/mol
Clé InChI: XFBWKIQDPBCGJB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-Chlorophenyl)-2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetamide is a sulfanyl acetamide derivative featuring a tetrahydropyrimidinone core substituted with a phenyl group at position 4 and a sulfanyl-acetamide moiety at position 2. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including antiviral, antibacterial, and anticancer properties . Its structural uniqueness arises from the combination of the tetrahydropyrimidinone ring, a 4-chlorophenyl acetamide group, and the sulfanyl linker, which collectively influence its conformational stability and intermolecular interactions.

Propriétés

IUPAC Name

N-(4-chlorophenyl)-2-[(6-oxo-4-phenyl-4,5-dihydro-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c19-13-6-8-14(9-7-13)20-17(24)11-25-18-21-15(10-16(23)22-18)12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBWKIQDPBCGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar Compounds

Core Pyrimidine Ring Modifications

The target compound’s 6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl group distinguishes it from other derivatives. For instance:

  • N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () replaces the oxo group with amino substituents at positions 4 and 4.
  • 2-[(4-Methyl-6-oxopyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide () introduces a methyl group at position 4 and a sulfamoylphenyl acetamide, increasing hydrophobicity and altering packing interactions.

Table 1: Dihedral Angles and Substituent Effects

Compound Pyrimidine Substituents Dihedral Angle (°) Key Interactions Reference
Target Compound 6-oxo, 4-phenyl 42.25 Intramolecular N–H⋯O
N-(4-Chlorophenyl)-diaminopyrimidine 4,6-diamino 59.70–62.18 N–H⋯N, C–H⋯π
ARARUI (2-chlorophenyl analog) 4,6-diamino 67.84 Intermolecular N–H⋯S
Substituent Variations on the Acetamide Group
  • N-(2,3-Dichlorophenyl) Derivatives (): The dichlorophenyl group increases steric bulk, affecting solubility and crystallinity. NMR data (δ 10.10 ppm for NHCO) and elemental analysis (C: 45.29%, S: 9.30%) highlight electronic effects distinct from the target compound’s 4-chlorophenyl group.
  • N-(4-Ethoxyphenyl) Analog (): The ethoxy group enhances π-π stacking but reduces hydrogen-bonding capacity compared to the electron-withdrawing 4-chlorophenyl group.
Crystallographic Analysis
  • Space Groups: The target compound’s orthorhombic Pbca system (a = 18.27 Å, V = 2708.1 ų) contrasts with the monoclinic P21/c system of N-(3-chlorophenyl) analogs (a = 18.22 Å, β = 108.76°) .
  • Hydrogen Bonding: The oxo group at position 6 facilitates N–H⋯O interactions, whereas diaminopyrimidine derivatives rely on N–H⋯N bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.